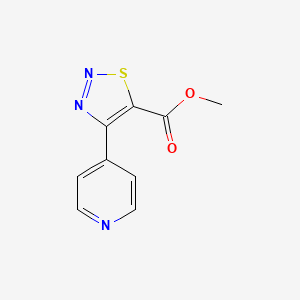

Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate

Description

Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a pyridin-4-yl group at the 4-position and a methyl ester at the 5-position. This structure combines aromatic nitrogen heterocycles (pyridine and thiadiazole), which confer unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C9H7N3O2S |

|---|---|

Molecular Weight |

221.24 g/mol |

IUPAC Name |

methyl 4-pyridin-4-ylthiadiazole-5-carboxylate |

InChI |

InChI=1S/C9H7N3O2S/c1-14-9(13)8-7(11-12-15-8)6-2-4-10-5-3-6/h2-5H,1H3 |

InChI Key |

NMSAGJBBIMSYDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=NS1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with carbon disulfide and methyl iodide, followed by cyclization with sodium ethoxide. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects .

Comparison with Similar Compounds

Substituted Thiazole Carboxamides

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate () shares structural similarities, including a pyridinyl substituent and ester group, but replaces the thiadiazole ring with a thiazole. Key differences include:

- Electronic Properties : The thiazole ring (with one sulfur and one nitrogen atom) is less electron-deficient than the 1,2,3-thiadiazole (with two nitrogen atoms and one sulfur), altering reactivity in coupling reactions.

- Biological Activity : Thiazole carboxamides exhibit inhibitory activity against kinases, but the thiadiazole analog’s bioactivity remains underexplored in the provided literature.

Table 1: Comparison with Thiazole Analogs

| Compound | Heterocycle | Substituents | Key Reactivity |

|---|---|---|---|

| Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate | 1,2,3-Thiadiazole | Pyridin-4-yl, methyl ester | Electrophilic substitution at C5 |

| Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate | Thiazole | Pyridin-4-yl, ethyl ester | Nucleophilic amidation at C5 |

1,2,3-Triazole Carboxylates

Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () replaces the thiadiazole with a 1,2,3-triazole. Notable distinctions include:

- Ring Aromaticity : The triazole is more electron-rich due to three consecutive nitrogen atoms, enabling stronger hydrogen-bonding interactions (e.g., in crystal packing) compared to the thiadiazole.

- Functional Group Diversity : The formyl group at C5 in triazole derivatives allows for further derivatization (e.g., Schiff base formation), whereas the thiadiazole’s ester group is typically hydrolyzed to carboxylic acids for amide coupling .

Bromomethyl-Substituted Thiadiazole Derivatives

Methyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate () shares the thiadiazole-ester scaffold but substitutes pyridin-4-yl with a bromomethyl group. Key contrasts:

- Reactivity : The bromomethyl group enables alkylation reactions, whereas the pyridinyl group facilitates metal-catalyzed cross-coupling (e.g., Suzuki reactions).

- Stability : Bromomethyl derivatives are prone to nucleophilic substitution, limiting their utility in aqueous environments compared to the more stable pyridinyl analog .

Research Findings and Implications

- Synthetic Flexibility : Thiadiazole derivatives are less explored than thiazoles and triazoles, but their electron-deficient nature offers unique pathways for functionalization (e.g., via palladium catalysis) .

- Structural Insights: Pyridinyl-thiadiazole hybrids may exhibit enhanced binding to biological targets (e.g., kinases) due to combined π-stacking (pyridine) and polar interactions (thiadiazole).

- Triazole analogs () exhibit intermolecular hydrogen bonds, suggesting thiadiazole derivatives may form similar networks.

Biological Activity

Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound with notable biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 221.24 g/mol. The compound features a thiadiazole ring fused with a pyridine moiety, contributing to its unique chemical reactivity and biological activity .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

In studies, this compound demonstrated a minimum inhibitory concentration (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against these pathogens . The minimum bactericidal concentration (MBC) values indicated lethal effects against Gram-positive bacteria, reinforcing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.95 - 15.62 | 3.91 - 62.5 |

| Escherichia coli | 1.95 - 15.62 | 3.91 - 62.5 |

Anti-inflammatory Effects

This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. This inhibition suggests potential applications in treating inflammatory diseases .

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells by interacting with specific regulatory proteins involved in cell cycle progression and apoptosis pathways. Research indicates that it can inhibit key enzymes such as:

- Inosine monophosphate dehydrogenase (IMPDH)

- Topoisomerase II

- Focal adhesion kinase (FAK)

These interactions are critical for its therapeutic efficacy against various cancer types .

Case Studies and Research Findings

A series of studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A study evaluated the compound's efficacy against multiple bacterial strains using the MTS assay to determine cell viability after treatment. Results showed increased apoptotic cell proportions in treated cancer cell lines compared to untreated controls .

- Inflammation Model : In vivo models demonstrated that administration of this compound significantly reduced inflammation markers in treated groups compared to controls .

- Cancer Cell Line Evaluation : The compound was tested on various cancer cell lines (e.g., MCF-7 and LoVo), showing enhanced apoptosis rates and reduced cell viability at higher concentrations over time .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, thiadiazole rings can be formed via refluxing intermediates in glacial acetic acid with reagents like 2,5-dimethoxytetrahydrofuran, followed by purification through recrystallization (ethanol is commonly used). Intermediates are characterized via TLC monitoring, melting point analysis, and spectroscopic techniques (e.g., IR for functional groups, H/C NMR for structural confirmation). Elemental analysis (C, H, N) validates purity .

Q. Which spectroscopic methods are optimal for confirming the structure of this compound?

- Methodological Answer : A combination of techniques is critical:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and thiadiazole ring vibrations.

- NMR Spectroscopy : H NMR reveals pyridinyl proton environments (δ 8.5–7.5 ppm) and methyl ester protons (δ 3.8–4.0 ppm). C NMR confirms the carboxylate carbon (δ ~165 ppm) and heterocyclic carbons.

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]). Cross-referencing with synthetic precursors ensures structural fidelity .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

- Data Integration : Process diffraction data with SHELXPRO or WinGX to generate .hkl files .

- Refinement : Use SHELXL to model anisotropic displacement parameters and hydrogen bonding. Challenges include handling twinned data or low-resolution datasets, which require iterative cycles of manual adjustment (e.g., fixing atom positions) and validation via R-factor convergence .

Q. What strategies resolve contradictions in reaction yields when optimizing the thiadiazole ring formation?

- Methodological Answer : Yield discrepancies often stem from reaction conditions. Systematic optimization involves:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to enhance cyclization efficiency.

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic solvents (acetic acid).

- Temperature Control : Reflux vs. microwave-assisted synthesis may improve kinetics. Documenting byproduct formation via HPLC or GC-MS helps identify competing pathways .

Q. How do computational docking studies predict the interaction of this compound with biological targets?

- Methodological Answer : Docking software (e.g., AutoDock Vina) models ligand-receptor interactions. Steps include:

- Protein Preparation : Retrieve target structures (e.g., enzymes) from the PDB and remove water molecules.

- Ligand Parameterization : Assign partial charges to the compound using AM1-BCC.

- Pose Analysis : Evaluate binding affinity (ΔG) and hydrogen-bonding patterns. Studies on analogous thiadiazoles show interactions with hydrophobic pockets and catalytic residues, suggesting potential inhibition mechanisms .

Q. What are the key considerations in designing derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : SAR-driven modifications focus on:

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the pyridinyl or thiadiazole positions.

- Bioisosteric Replacement : Replace the methyl ester with amides or heterocycles to modulate solubility.

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., CYP450 assays) and logP values to balance lipophilicity and bioavailability. Prior studies on thiadiazole derivatives highlight enhanced activity with aryl substitutions at position 4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.